4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 . This indicates that the compound has a molecular weight of 184.65 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.65 . The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and in an inert atmosphere .Scientific Research Applications
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are significant intermediates known for inhibiting tumor necrosis factor alpha and nitric oxide. A study by Lei et al. (2017) demonstrated a rapid and green synthetic method for these compounds, highlighting their potential in medical research, particularly in oncology and inflammatory diseases (Lei et al., 2017).
Potential in Parkinson's Disease Imaging
The compound has applications in imaging for Parkinson's disease. Wang et al. (2017) synthesized a PET agent, [11C]HG-10-102-01, using a related chemical structure for imaging the LRRK2 enzyme in Parkinson's disease. This research opens avenues for better understanding and diagnosing neurological disorders (Wang et al., 2017).
PI3K-AKT-mTOR Pathway Inhibition
Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores for PI3K and PIKKs inhibition. The study illustrates the compound's utility in developing inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy (Hobbs et al., 2019).
Synthetic Methods and Reactions
Various studies have delved into the synthesis and reactions of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine and its derivatives. For example, Abdel-Rahman et al. (1992) and Zaki et al. (2017) provided insights into novel synthetic methods and the formation of related compounds, which are crucial for the development of new pharmaceuticals and research chemicals (Abdel-rahman et al., 1992); (Zaki et al., 2017).
Antibacterial and Antifungal Applications
Compounds synthesized from 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine have shown potential in antibacterial and antifungal applications. Patel et al. (2003) and Rahimizadeh et al. (2011) investigated the synthesis and biological activity of derivatives with promising results in combating bacterial and fungal infections (Patel et al., 2003); (Rahimizadeh et al., 2011).
Antimicrobial Activity
Majithiya and Bheshdadia (2022) synthesized novel derivatives from a morpholin-4-yl molecule and tested their antimicrobial activity, showing the compound's potential in creating new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Safety And Hazards
properties
IUPAC Name |
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYSLCSAIRASKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733076 | |
Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
35265-88-4 | |
Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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